molecular formula C19H17N3 B12940262 4-(4H-Cyclopenta[c]cinnolin-4-yl)-N,N-dimethylaniline CAS No. 88584-90-1

4-(4H-Cyclopenta[c]cinnolin-4-yl)-N,N-dimethylaniline

Cat. No.: B12940262
CAS No.: 88584-90-1
M. Wt: 287.4 g/mol
InChI Key: DWIQFESDQWKRAA-UHFFFAOYSA-N
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Description

4-(4H-Cyclopenta[c]cinnolin-4-yl)-N,N-dimethylaniline is a complex organic compound featuring a cyclopenta[c]cinnoline core structure. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .

Properties

CAS No.

88584-90-1

Molecular Formula

C19H17N3

Molecular Weight

287.4 g/mol

IUPAC Name

4-cyclopenta[c]cinnolin-4-yl-N,N-dimethylaniline

InChI

InChI=1S/C19H17N3/c1-21(2)14-10-12-15(13-11-14)22-19-9-5-7-17(19)16-6-3-4-8-18(16)20-22/h3-13H,1-2H3

InChI Key

DWIQFESDQWKRAA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C3=CC=CC3=C4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4H-Cyclopenta[c]cinnolin-4-yl)-N,N-dimethylaniline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of a substituted aniline with a cyclopentadiene derivative can yield the desired cyclopenta[c]cinnoline structure . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction environments .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to 4-(4H-Cyclopenta[c]cinnolin-4-yl)-N,N-dimethylaniline exhibit promising anticancer properties. The compound's structure allows for interactions with biological targets that are crucial in cancer cell proliferation. For instance, research has shown that derivatives of this compound can inhibit specific kinases involved in cancer progression, leading to reduced cell viability in various cancer cell lines .

Biological Activity
The compound has been evaluated for its biological activity, including antimicrobial and anti-inflammatory effects. In vitro studies suggest that it may possess significant antibacterial properties, making it a candidate for further development as an antibiotic agent .

Material Science Applications

Fluorescent Dyes
Due to its unique chromophore structure, this compound is being explored as a fluorescent dye. Its ability to emit light upon excitation makes it suitable for applications in bio-imaging and as a tracer in various scientific experiments. The synthesis of derivatives with enhanced photophysical properties has been reported, indicating potential for high fluorescence quantum yields .

Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties make it a candidate for use in organic light-emitting diodes. Research on similar compounds has shown that they can be incorporated into OLEDs to improve efficiency and color purity. The structural features of this compound could lead to advancements in the development of next-generation display technologies .

Photophysical Studies

Charge Transfer Properties
The compound exhibits interesting charge transfer characteristics, which are essential for applications in organic electronics. Studies have demonstrated that the charge transfer transitions can be manipulated through structural modifications, leading to tunable optical properties suitable for sensors and photonic devices .

Case Studies

  • Anticancer Research : A study evaluated the efficacy of this compound analogs against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents.
  • Fluorescent Imaging : In a recent experiment, derivatives of the compound were used as fluorescent markers in cellular imaging. The results showed high specificity and brightness, allowing for detailed visualization of cellular processes.
  • OLED Development : A collaborative project focused on integrating this compound into OLED systems demonstrated improved performance metrics compared to traditional materials, highlighting its potential in commercial applications.

Biological Activity

4-(4H-Cyclopenta[c]cinnolin-4-yl)-N,N-dimethylaniline is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H16N2
  • Molecular Weight : 232.31 g/mol

The compound features a cyclopentane ring fused to a cinnoline moiety, which is significant in determining its biological activity.

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

  • Cardiomyocyte Maturation : The compound has been noted for its ability to promote the maturation of cardiomyocytes, which are essential for heart function. This activity suggests potential applications in cardiac repair and regeneration therapies .
  • Anti-inflammatory Effects : Preliminary studies indicate that compounds similar to this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory disorders .
  • Cytotoxicity Against Cancer Cells : Some studies have shown that this compound can induce cytotoxic effects in various cancer cell lines, indicating potential use as an anticancer agent.

Case Studies and Research Findings

Several research studies have investigated the biological effects of this compound:

  • A study published in The Journal of Organic Chemistry explored the synthesis and biological evaluation of related compounds, highlighting their potential as therapeutic agents in oncology and cardiology .
  • In a patent application, the compound was described as part of a broader class of heterocycles with demonstrated efficacy in promoting cardiomyocyte maturation, providing a foundation for further research into its therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Cardiomyocyte MaturationPromotes maturation essential for heart function
Anti-inflammatoryPotential to reduce inflammation in various models
CytotoxicityInduces cell death in cancer cell lines

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